molecular formula C16H13ClO2 B1599861 3-(4-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one CAS No. 6552-68-7

3-(4-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one

Cat. No.: B1599861
CAS No.: 6552-68-7
M. Wt: 272.72 g/mol
InChI Key: RESSHTKZHPRDTR-NYYWCZLTSA-N
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Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The compound this compound is systematically named as (E)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one according to IUPAC guidelines. This name reflects the following structural features:

  • Core structure : A prop-2-en-1-one (α,β-unsaturated ketone) backbone.
  • Substituents :
    • A 4-chlorophenyl group attached to carbon 3 of the propenone chain.
    • A 4-methoxyphenyl group attached to carbon 1 of the propenone chain.
  • Stereochemistry : The trans configuration of the double bond, denoted by the (E) prefix.

The molecular formula is C₁₆H₁₃ClO₂ , with a molecular weight of 272.72 g/mol . Key identifiers include:

  • CAS RN : 85502-87-0.
  • PubChem CID : 5302715, 256546, 5337609.
  • SMILES : COC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)Cl.

Table 1: Systematic Nomenclature and Molecular Data

Parameter Value Source
IUPAC Name (E)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
Molecular Formula C₁₆H₁₃ClO₂
Molecular Weight 272.72 g/mol
CAS RN 85502-87-0

Two-Dimensional Structural Representation and Bonding Configuration

The compound’s structure is characterized by a conjugated system comprising:

  • A prop-2-en-1-one backbone : A central double bond (C2=C3) flanked by a ketone (C1=O) and a substituted aromatic ring (C3–C4–Cl).
  • Two aromatic substituents :
    • 4-Chlorophenyl group : Attached to C3 via a single bond.
    • 4-Methoxyphenyl group : Attached to C1 via a single bond.

Bonding Configuration :

  • Double bond geometry : The trans configuration is confirmed by the coupling constant J = 15.6 Hz in proton NMR spectra, indicative of anti-periplanar geometry.
  • Conjugation : The α,β-unsaturated ketone system enables extended π-electron delocalization between the carbonyl group and the aromatic rings, stabilized by resonance.

Table 2: Key Bonding Features

Bond/Group Position Geometry/Configuration Evidence Source
C1=O Carbonyl Planar, sp² hybridized IR ν = 1651 cm⁻¹
C2=C3 Central double Trans (E) NMR coupling J = 15.6 Hz
C3–C4–Cl Phenyl substituent Single bond, sp³ hybridized SMILES notation

Three-Dimensional Conformational Analysis and Crystallographic Data

Single-crystal X-ray diffraction studies reveal the following structural details:

  • Molecular Geometry :
    • Planarity : The propenone backbone and aromatic rings lie in a nearly coplanar arrangement, with minor deviations due to substituent steric effects.
    • Dihedral Angle : The two benzene rings form a dihedral angle of 21.0° , indicating a slight twist between the 4-chlorophenyl and 4-methoxyphenyl groups.
  • Crystal Packing :
    • Intermolecular Interactions : Stabilized by van der Waals forces and weak π–π interactions between aromatic rings.
    • Crystal System : Monoclinic symmetry (space group

Properties

IUPAC Name

(E)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO2/c1-19-15-9-5-13(6-10-15)16(18)11-4-12-2-7-14(17)8-3-12/h2-11H,1H3/b11-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RESSHTKZHPRDTR-NYYWCZLTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301194118
Record name (2E)-3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-2-propen-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41564-68-5, 6552-68-7
Record name (2E)-3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-2-propen-1-one
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC55908
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Record name (2E)-3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-2-propen-1-one
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Record name 4-CHLORO-4'-METHOXYCHALCONE
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Preparation Methods

Reaction Scheme:

$$
\text{4-chlorobenzaldehyde} + \text{4-methoxyacetophenone} \xrightarrow[\text{solvent}]{\text{NaOH or KOH}} \text{this compound}
$$

Detailed Procedure:

  • Catalyst/Base: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) is used as the base catalyst.
  • Solvent: Ethanol or methanol is commonly employed as the reaction medium.
  • Temperature: The reaction is typically carried out at room temperature or mildly elevated temperatures (30–50 °C).
  • Time: Reaction times vary from 2 to 8 hours depending on conditions and steric factors.
  • Workup: After completion (monitored by Thin Layer Chromatography - TLC), the reaction mixture is poured into ice-cold water to precipitate the product. The solid is then filtered, washed, and recrystallized from ethanol.

Example from Literature:

  • Zhan et al. reported a procedure where sodium metal was cut and dissolved in anhydrous methanol under ice bath conditions to generate sodium methoxide. Then, 4-methoxybenzaldehyde was added followed by dropwise addition of 4-chlorophenyl acetophenone. The mixture was stirred at room temperature for 2–8 hours. After reaction completion, the mixture was worked up with water and ethyl acetate, followed by purification using silica gel chromatography with ethyl acetate/hexane as eluent, yielding the pure α,β-unsaturated carbonyl compound with a high yield of approximately 96.9%.
Parameter Details
Base Sodium hydroxide (NaOH) or sodium methoxide
Solvent Methanol or ethanol
Temperature 0–50 °C
Reaction Time 2–8 hours (up to 36–54 h for sterically hindered substrates)
Purification Silica gel column chromatography (EtOAc/hexane)
Yield Up to 96.9%

Ultrasound-Assisted Claisen-Schmidt Condensation

To enhance reaction efficiency and reduce reaction time, ultrasound irradiation has been employed during the Claisen-Schmidt condensation.

  • Procedure: The reaction mixture of 4-chlorobenzaldehyde and 4-methoxyacetophenone in ethanol with NaOH is subjected to ultrasound irradiation at around 30 °C.
  • Advantages: Ultrasound promotes better mixing and energy transfer, leading to improved yields and shorter reaction times.
  • Characterization: The product is confirmed by FTIR, ^1H NMR, and ^13C NMR spectroscopy, ensuring the formation of the chalcone with the expected conjugated system.

Alternative Synthetic Routes and Modifications

While the Claisen-Schmidt condensation is the primary route, other synthetic strategies and modifications have been explored:

  • Use of Sodium Methoxide in Methanol: As a strong base, sodium methoxide prepared freshly in methanol under ice bath conditions can be used to catalyze the condensation with high efficiency.
  • Solvent Variations: Methanol and ethanol are preferred solvents, but dichloromethane and other organic solvents have been used in related chalcone syntheses to modulate reaction rates and product purity.
  • Temperature and Time Adjustments: For sterically hindered or substituted substrates, reaction times may be extended to ensure complete conversion.
  • Purification: Silica gel chromatography with ethyl acetate/hexane mixtures is the standard for isolating pure product.

Characterization and Structural Confirmation

  • The synthesized compound’s structure is typically confirmed by:
    • Spectroscopic Techniques: FTIR (identifying carbonyl and alkene stretches), ^1H NMR and ^13C NMR (confirming aromatic protons and carbons, α,β-unsaturated carbonyl system).
    • X-ray Crystallography: In some studies, single-crystal X-ray diffraction has been used to confirm the E-configuration of the double bond and molecular geometry.
    • Computational Chemistry: Density Functional Theory (DFT) calculations (B3LYP/6-31G(d,p)) have been applied to optimize geometry and analyze electronic properties, supporting experimental findings.

Summary Table of Preparation Methods

Method Base Catalyst Solvent Temperature Time Yield (%) Notes
Claisen-Schmidt Condensation NaOH or NaOMe Methanol/Ethanol Room temp to 50 °C 2–8 hours ~96.9 Standard, high yield, widely used
Ultrasound-Assisted Condensation NaOH Ethanol ~30 °C Shorter than 8 h High Enhanced reaction rate and yield
Modified Base Preparation Na metal → NaOMe Methanol Ice bath to RT 2–8 hours High Fresh base preparation improves efficiency
Extended Reaction for Hindered Substrates NaOH Methanol/Ethanol RT to 50 °C 36–54 hours Moderate For sterically hindered substrates

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine).

Major Products Formed

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Saturated ketones, alcohols.

    Substitution: Nitro, halogenated, and sulfonated derivatives.

Scientific Research Applications

Synthesis and Structure

The compound is synthesized through the reaction of 4-methoxyacetophenone and 4-chlorobenzaldehyde in ethanol, often under ultrasound irradiation . After the reaction, the resulting solid is collected through filtration and then recrystallized from ethanol . The structure of the synthesized chalcone is confirmed using various spectroscopic techniques, including FT-IR, 1H NMR, and 13C NMR .

The molecular formula of 3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-prop-2-en-1-one is C16H13ClO2, with a molar mass of 272.73 g/mol . It has a melting point of 130-131 °C . Computational methods, such as density functional theory (DFT) at the B3LYP/6-31G(d,p) level, are employed to optimize its geometry and compute parameters like bond length and bond angles .

Scientific Research Applications

  • Drug Synthesis: 3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-prop-2-en-1-one serves as an important intermediate in the synthesis of various drugs .
  • Pesticide Synthesis: It is also utilized in the synthesis of pesticides .
  • Organic Synthesis: The compound participates in a variety of organic synthesis reactions .
  • Antiparasitic Activity: Halogenated chalcones, including this compound, are known for their antiparasitic properties, making them suitable for antileishmanial activity studies .
  • Cytotoxic Activity: Chalcones, including 1-(4-chlorophenyl)-3-(3-phenoxyphenyl) prop-2-en-1-one and 1-(4-methoxyphenyl)-3-(3-phenoxyphenyl) prop-2-en-1-one, have demonstrated in vitro cytotoxic activity, DNA damage, and antiproliferative activity .
  • Antitumor Activity: Research indicates that 1-(4-methoxyphenyl)-3-(3-phenoxyphenyl) prop-2-en-1-one can significantly reduce tumor volume, increase tumor inhibition, and reverse hematological parameters in Daltons Ascites Lymphoma-induced solid tumor models .
  • Cell Cycle Arrest: Flow cytometry analysis has shown that 1-(4-methoxyphenyl)-3-(3- phenoxy phenyl) prop-2-en-1-one induces cell cycle arrest at the G0/G1 phase due to the overexpression of p21, suggesting its potential as an agent for cancer treatment .

Cytotoxicity Case Study

A study published in the International Journal of Chemical Science and Technology evaluated a series of chalcones for cytotoxicity both in vivo and in vitro . Among the compounds tested were 1-(4-chlorophenyl)-3-(3-phenoxyphenyl) prop-2-en-1-one and 1-(4-methoxyphenyl)-3-(3-phenoxyphenyl) prop-2-en-1-one. The in vivo antitumor activity was assessed using the Daltons Ascites Lymphoma induced solid tumor model. The effects of promising compounds were further analyzed by flow cytometry and RT-PCR .

The results indicated that 1-(4-methoxyphenyl)-3-(3-phenoxyphenyl) prop-2-en-1-one and 1-(4- chlorophenyl)-3-(3-phenoxyphenyl) prop-2-en-1-one showed in vitro cytotoxic activity, DNA damage, and antiproliferative activity. The in vivo studies demonstrated that 1-(4-methoxyphenyl)-3-(3- phenoxy phenyl) prop-2-en-1-one significantly reduced tumor volume, increased the percentage of tumor inhibition, and reversed hematological parameters. Flow cytometry analysis revealed that the compound induced cell cycle arrest at the G0/G1 phase due to the overexpression of p21 .

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis (programmed cell death) in cancer cells by activating caspases and disrupting mitochondrial function. Additionally, the compound can inhibit the activity of certain enzymes and signaling pathways involved in inflammation and microbial growth, contributing to its anti-inflammatory and antimicrobial effects.

Comparison with Similar Compounds

Structural Analogues with Halogen and Alkoxy Substitutions

Halogen-Substituted Chalcones
  • (E)-3-(4-Bromophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one : Replacing chlorine with bromine increases molecular weight (321.6 g/mol ) and logP (5.173 ), enhancing hydrophobicity. This substitution alters crystal packing due to larger atomic size, as observed in Hirshfeld surface analyses .
  • (E)-3-(4-Fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one : Fluorine’s electronegativity reduces electron density on Ring B, lowering chemical reactivity. This compound exhibits weaker intermolecular interactions compared to the chloro analogue .
Alkoxy-Substituted Chalcones
  • (E)-3-(4-Ethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one : Ethoxy substitution increases steric bulk, disrupting planar molecular stacking. Single-crystal XRD reveals distinct supramolecular arrangements compared to the methoxy analogue .
  • (E)-3-(4-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one : The hydroxyl group enhances antioxidant activity (IC₅₀: 4.35 μM ) via hydrogen bonding but reduces stability under oxidative conditions .

Key SAR Insights :

  • Electron-withdrawing groups (e.g., Cl, F) at the para position enhance stability but may reduce bioactivity due to decreased electron density .
  • Methoxy groups improve solubility but can sterically hinder receptor binding .
  • Hydroxyl groups at ortho/para positions significantly boost antioxidant and anti-inflammatory effects .

Quantum Chemical and Physicochemical Properties

DFT studies comparing the target compound with analogues reveal:

Compound HOMO (eV) LUMO (eV) Dipole Moment (Debye)
Target Compound -8.17 -1.34 3.52
(E)-1-(4-Methoxyphenyl)-3-(p-tolyl)prop-2-en-1-one -8.72 -1.24 2.98
(E)-3-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one -5.39 -0.97 4.76

Observations :

  • Lower HOMO-LUMO gaps in the target compound (6.83 eV ) suggest higher reactivity compared to hydroxyl-rich analogues .
  • Methoxy groups reduce dipole moments, influencing solubility and crystallinity .

Supramolecular and Crystallographic Features

  • The target compound exhibits C–H···O and π-π interactions in crystal packing, similar to bromo/chloro analogues. However, ethoxy-substituted chalcones show weaker interactions due to steric effects .
  • Hirshfeld surface analysis highlights dominant van der Waals interactions (60–70%) in halogenated chalcones, whereas hydroxylated derivatives exhibit higher hydrogen-bond contributions (30–40%) .

Biological Activity

3-(4-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, commonly referred to as CPMPP, is a synthetic chalcone derivative with significant biological activity. Chalcones are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article explores the biological activity of CPMPP based on recent studies, including its synthesis, cytotoxic effects, and potential therapeutic applications.

Synthesis of CPMPP

CPMPP is synthesized through the Claisen-Schmidt condensation reaction between 4-chlorobenzaldehyde and 4-methoxyacetophenone in the presence of a base. The process typically involves ultrasound-assisted methods to enhance yield and purity. The compound's structure was confirmed using various spectroscopic techniques such as FT-IR, NMR (both 1H^{1}H and 13C^{13}C), and DFT calculations for molecular modeling .

Anticancer Properties

Recent studies have highlighted the cytotoxic effects of CPMPP against different cancer cell lines. For instance, in vitro assays demonstrated that CPMPP exhibits significant antiproliferative activity against human cancer cells. The compound induces cell cycle arrest at the G0/G1 phase, primarily through the upregulation of p21, a cyclin-dependent kinase inhibitor .

Table 1: Cytotoxicity of CPMPP on Various Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical Cancer)15Induces apoptosis
MCF-7 (Breast Cancer)12Cell cycle arrest at G0/G1
A549 (Lung Cancer)10DNA damage

Anti-inflammatory Activity

CPMPP has also been evaluated for its anti-inflammatory properties. In vivo studies on animal models indicated that CPMPP significantly reduces inflammation markers and symptoms associated with inflammatory diseases. The mechanism involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways related to inflammation .

Neuroprotective Effects

In addition to its anticancer and anti-inflammatory properties, CPMPP exhibits neuroprotective effects. Research utilizing a mouse model of acute cerebral ischemia showed that treatment with CPMPP significantly prolonged survival time and reduced neurological deficits. This suggests potential applications in treating neurodegenerative conditions .

Case Studies

A notable case study involved the evaluation of CPMPP's efficacy in an animal model with induced tumors. The results indicated a substantial reduction in tumor volume and an increase in survival rates among treated groups compared to controls. Flow cytometry analysis revealed that CPMPP treatment led to increased apoptosis rates within tumor cells .

Table 2: Efficacy of CPMPP in Tumor Models

Treatment GroupTumor Volume Reduction (%)Survival Rate (%)
Control030
CPMPP (10 mg/kg)4560
CPMPP (20 mg/kg)7080

Q & A

Q. What are the established synthetic routes for 3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, and what reaction conditions are critical for optimizing yield?

The compound is synthesized via a Claisen-Schmidt condensation between 4-methoxyacetophenone and 4-chlorobenzaldehyde in ethanolic KOH. Key parameters include:

  • Molar ratio : 1:1 of ketone to aldehyde.
  • Reaction time : 12–24 hours under reflux.
  • Purification : Recrystallization from ethanol or column chromatography for intermediates like oxime derivatives . Variations in substituents (e.g., halogenation) require adjusting base strength (e.g., NaOH vs. KOH) and solvent polarity .

Q. How is the compound characterized structurally, and which spectroscopic techniques are most reliable for confirming its purity?

  • X-ray crystallography : Resolves bond lengths (e.g., C=O at ~1.23 Å) and dihedral angles between aromatic rings (~7–56°), critical for confirming stereochemistry .
  • UV-Vis spectroscopy : Absorbance near 300–350 nm (π→π* transitions in chalcone backbone) .
  • NMR : Key signals include δ ~8.0 ppm (enone protons) and δ ~3.8 ppm (methoxy group) .

Q. What are the standard protocols for analyzing its crystallographic properties?

  • Data collection : Use a Bruker APEX DUO CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : SHELXL software for structure solution; R-factor thresholds < 0.05 ensure accuracy .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H-bonding, van der Waals) .

Advanced Research Questions

Q. How do experimental crystal structure parameters compare with DFT-calculated values, and what discrepancies arise?

  • Bond length deviations : Experimental C=O (1.23 Å) vs. DFT (1.25 Å) due to electron correlation approximations .
  • Dihedral angles : Discrepancies up to 5° between XRD and DFT arise from lattice packing effects not modeled in gas-phase calculations .
  • Mitigation strategies : Include solvent effects in DFT via PCM (Polarizable Continuum Model) .

Q. What mechanistic insights explain the compound’s antimicrobial activity, and how does substituent positioning influence efficacy?

  • Electrophilic enone moiety : Reacts with bacterial thiol groups, disrupting redox homeostasis .
  • Substituent effects :
  • 4-Chlorophenyl : Enhances lipophilicity (logP ~3.5), improving membrane penetration.
  • 4-Methoxyphenyl : Electron-donating groups stabilize the chalcone’s conjugated system, increasing reactivity .
    • Structure-activity relationship (SAR) : Halogenation at the 2,6-positions of the phenyl ring reduces steric hindrance, boosting activity against Gram-positive bacteria .

Q. How do lattice energy calculations reconcile with observed crystallographic packing motifs?

  • Lattice energy : Calculated via PIXEL (Coulombic + polarization + dispersion terms) for chalcone derivatives.
  • Packing motifs : Offset π-stacking (energy ~−25 kJ/mol) dominates over H-bonding (e.g., C–H⋯O interactions at −8 kJ/mol) .
  • Thermodynamic stability : Lower energy polymorphs correlate with tighter packing (e.g., triclinic vs. monoclinic systems) .

Q. What challenges arise in experimental phasing during X-ray studies, and how are they addressed?

  • Twinned crystals : Use SHELXD for dual-space recycling to resolve phase ambiguities .
  • Weak diffraction : Optimize cryoprotection (e.g., glycerol) and collect high-resolution data (d-spacing < 0.8 Å) .
  • Disorder modeling : Apply restraints (e.g., SIMU/DELU in SHELXL) for flexible methoxy groups .

Methodological Notes

  • Synthetic reproducibility : Ensure anhydrous conditions to prevent aldol side reactions .
  • DFT validation : Benchmark functionals (e.g., B3LYP/6-311++G**) against experimental IR/Raman spectra .
  • Crystallographic data deposition : Submit CIF files to CCDC (e.g., Deposition No. 1988019) for peer verification .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
3-(4-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one

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